4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride is a small molecule compound known for its potent anti-cancer activity. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the aminomethyl group and the benzamide moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound .
Scientific Research Applications
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anti-cancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired biological outcomes. The exact molecular pathways involved may vary depending on the specific application but often include inhibition of key enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives that share the five-membered heterocyclic ring structure. Examples include:
- 3-(4-Methylphenyl)-1,2,4-oxadiazole
- 5-(4-Chlorophenyl)-1,2,4-oxadiazole
Uniqueness
4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride is unique due to its specific substitution pattern and the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11;/h3-6H,7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSHPJQMBGYYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.